molecular formula C16H21NO6 B12512925 Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate

Cat. No.: B12512925
M. Wt: 323.34 g/mol
InChI Key: YXSTXCLLHYOCTN-UHFFFAOYSA-N
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Description

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a tert-butoxy group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate typically involves multiple steps. One common method includes the reaction of benzyl alcohol with tert-butyl bromoacetate in the presence of a base to form benzyl tert-butyl acetate. This intermediate is then reacted with 2-(tert-butoxy)-2-oxoethyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, benzyl alcohol, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable esters and amides.

    Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate involves its ability to undergo hydrolysis to release active compounds. The ester linkage can be cleaved under physiological conditions, releasing the active benzyl alcohol and tert-butoxycarbonyl-protected amino acids. These active compounds can then interact with specific molecular targets and pathways in the body .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and intermediate in organic synthesis, offering advantages over similar compounds in terms of ease of deprotection and versatility in synthetic applications .

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

tert-butyl 2-[(2-oxo-2-phenylmethoxyethoxy)carbonylamino]acetate

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-17-15(20)22-11-14(19)21-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)

InChI Key

YXSTXCLLHYOCTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)OCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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